3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-(2-ethoxyphenyl)-
Description
The compound 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-(2-ethoxyphenyl)- is a triazole-thione derivative characterized by:
- A 2-ethoxyphenyl substituent at position 4 of the triazole ring.
- A 2-chloro-indoloquinoxalinylmethyl group at position 3.
Properties
CAS No. |
109322-24-9 |
|---|---|
Molecular Formula |
C25H19ClN6OS |
Molecular Weight |
487.0 g/mol |
IUPAC Name |
3-[(2-chloroindolo[2,3-b]quinoxalin-6-yl)methyl]-4-(2-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C25H19ClN6OS/c1-2-33-21-10-6-5-9-20(21)32-22(29-30-25(32)34)14-31-19-8-4-3-7-16(19)23-24(31)28-17-12-11-15(26)13-18(17)27-23/h3-13H,2,14H2,1H3,(H,30,34) |
InChI Key |
JICGDHXOZKBLIC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=NNC2=S)CN3C4=CC=CC=C4C5=NC6=C(C=CC(=C6)Cl)N=C53 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-(2-ethoxyphenyl)- typically involves multi-step organic reactions. The general synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through the cyclization of appropriate precursors under controlled conditions. Common reagents used in this step include hydrazine derivatives and carbon disulfide.
Introduction of the Indoloquinoxaline Moiety: The indoloquinoxaline moiety is introduced through a condensation reaction between an indole derivative and a quinoxaline derivative. This step often requires the use of strong acids or bases as catalysts.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is attached to the triazole ring through a nucleophilic substitution reaction. This step typically involves the use of ethoxyphenyl halides and a suitable base.
Industrial Production Methods
Industrial production of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-(2-ethoxyphenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Reactivity of the Triazole-Thione Moiety
The thione group and triazole ring drive the compound’s reactivity:
-
Nucleophilic substitution : The thione sulfur can act as a nucleophile, reacting with electrophiles (e.g., alkyl halides) to form derivatives.
-
Electrophilic reactions : The triazole ring may participate in cycloaddition or substitution reactions with aromatic systems .
-
Cyclization : Triazole-thiones can undergo intramolecular cyclization, particularly when linked to aromatic systems like quinoxalines .
Table 2: Reactivity Patterns of Triazole-Thione Derivatives
Functional Group Transformations
Derivatives of the target compound often undergo functional group modifications to tailor biological activity:
-
Aminomethylation : Reaction with secondary amines and formaldehyde introduces aminomethyl groups, enhancing pharmacological profiles .
-
Hydrolysis and amidation : Hydrolysis of ester groups followed by amidation with amines (e.g., cyclohexylamine) modifies solubility and target binding .
-
Alkylation : N-alkylation using benzyl bromide or methylating agents (e.g., dimethyl sulfate) alters lipophilicity and metabolic stability .
Table 3: Functional Group Transformations
| Modification | Reagents | Purpose | Yield | Reference |
|---|---|---|---|---|
| Aminomethylation | Secondary amines, formaldehyde | Improve pharmacokinetics | 40–98% | |
| N-alkylation | Dimethyl carbonate, K₂CO₃ | Enhance lipophilicity | 78% |
Structural Analogues and Comparative Reactivity
Several structural analogues exhibit distinct reactivity due to substituent variations:
-
4-Amino-1,2,4-triazole-3-thione : Contains an amino group, enabling enzyme inhibition via hydrogen bonding.
-
5-(Phenyl)-1,2,4-triazole-3-thione : Phenyl substitution enhances antifungal activity but reduces solubility compared to the target compound.
-
Thiophene-linked triazoles : React with haloaryl isothiocyanates to form fused heterocycles, demonstrating broader chemical versatility .
Table 4: Reactivity of Structural Analogues
| Analogue | Key Feature | Reactivity | Reference |
|---|---|---|---|
| 4-Amino-1,2,4-triazole-3-thione | Amino group | Enzyme inhibition | |
| Thiophene-linked triazoles | Thiophene ring | Halide substitution |
Scientific Research Applications
Anticonvulsant Activity
Research indicates that derivatives of 3H-1,2,4-triazole-3-thione exhibit promising anticonvulsant properties. A notable example is TP-315, which has been shown to protect against seizures induced by maximal electroshock in mice. The mechanism of action involves interactions with voltage-gated sodium channels, which are critical for neuronal excitability and seizure propagation .
Key Findings:
- Molecular Targets : TP-315 interacts with GABA A receptors and voltage-gated sodium channels, enhancing its anticonvulsant effect .
- Long-term Administration : Chronic administration studies on mice revealed that TP-315 did not exhibit nephrotoxic or hepatotoxic effects and maintained normal hematological parameters .
| Compound | Mechanism of Action | Effectiveness | Toxicity |
|---|---|---|---|
| TP-315 | Voltage-gated sodium channels | Effective in reducing seizure activity | No nephrotoxicity or hepatotoxicity observed |
Antibacterial Activity
The triazole scaffold has also been extensively studied for its antibacterial properties. Various derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
Research Highlights:
- Hybrid Compounds : Studies have shown that triazole derivatives combined with existing antibiotics (e.g., ciprofloxacin) exhibit enhanced antibacterial activity compared to their parent compounds .
- Structure-Activity Relationship (SAR) : Modifications on the triazole ring and substituents significantly influence antibacterial potency. For instance, compounds with electron-donating groups at specific positions showed improved efficacy against bacterial strains .
| Derivative | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Comparison to Standard Antibiotics |
|---|---|---|---|
| Ciprofloxacin-triazole hybrids | MRSA, E. coli | 0.046–3.11 μM | More potent than ciprofloxacin |
Antidepressant Potential
Emerging studies suggest that certain 1,2,4-triazole derivatives may possess antidepressant properties. A series of 5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones have been evaluated for their ability to counteract reserpine-induced ptosis in mice.
Observations:
- Mechanism : The antidepressant activity appears unrelated to norepinephrine uptake or monoamine oxidase inhibition but may involve other neurochemical pathways .
| Compound Series | Activity Assessed | Key Findings |
|---|---|---|
| 5-Aryl triazoles | Antidepressant | Potent antagonists of hypothermia and ptosis |
Mechanism of Action
The mechanism of action of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-(2-ethoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound can interact with DNA and proteins, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Triazole-Thione Derivatives
Structural and Substituent Analysis
Table 1: Substituent Comparison
*Estimated based on substituent contributions.
Key Observations :
- The 2-ethoxyphenyl group increases lipophilicity compared to smaller substituents (e.g., methyl or amino), which may influence pharmacokinetics .
Spectral and Analytical Data
Table 2: Spectroscopic Comparison
Key Observations :
- The absence of spectral data for the target compound necessitates extrapolation from analogs. For example, the C=S stretch near 1228 cm⁻¹ and C=N near 1631 cm⁻¹ are consistent across triazole-thiones .
- The NH proton in triazole derivatives typically resonates at δ 9.5–10.0 ppm .
Table 3: Functional Comparison
Key Observations :
- Unlike anticonvulsant analogs (e.g., TP-315), the target compound’s bulky substituents may limit blood-brain barrier permeability .
Biological Activity
The compound 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-(2-ethoxyphenyl)- represents a unique class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazole ring structure that is associated with various biological activities. Its specific structure includes:
- A triazole moiety that contributes to its pharmacological effects.
- An indoloquinoxaline component which is known for its anticancer properties.
- An ethoxyphenyl group that may enhance solubility and bioavailability.
Antimicrobial Activity
Triazole derivatives are widely recognized for their antimicrobial properties. The compound has shown significant activity against various pathogens:
- Antibacterial : Studies indicate that triazole derivatives exhibit potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values often lower than conventional antibiotics like vancomycin and ciprofloxacin .
Antifungal Activity
The compound's antifungal activity is attributed to its ability to inhibit ergosterol biosynthesis, crucial for fungal cell membrane integrity. It has been evaluated against various fungi with promising results .
Anticancer Activity
Research has demonstrated that triazole derivatives can inhibit cancer cell proliferation. The compound's indoloquinoxaline component is particularly noted for its ability to induce apoptosis in cancer cells .
Anticonvulsant Activity
A series of related compounds have been evaluated for anticonvulsant properties using the Maximal Electroshock (MES) test. Certain derivatives exhibited significant activity by interacting with GABA receptors .
Study 1: Antidepressant Potential
A study focusing on 5-substituted triazoles found that certain derivatives showed antidepressant-like effects in animal models. These compounds were effective antagonists of hypothermia induced by RO 4-1284 and reserpine .
Study 2: Antinociceptive Effects
In a hot plate test conducted on mice, several triazole derivatives demonstrated significant antinociceptive effects, indicating potential use in pain management .
Synthesis and Characterization
The synthesis of the compound involves several steps:
- Formation of the triazole ring via cyclization reactions.
- Introduction of the indoloquinoxaline moiety through nucleophilic substitution.
- Final modifications to incorporate the ethoxyphenyl group.
Characterization techniques such as FTIR and NMR spectroscopy are employed to confirm the structural integrity of synthesized compounds .
Q & A
Basic Research Questions
Q. How can the synthesis of this triazole-thione derivative be optimized for improved yield and purity?
- Methodological Answer : Synthesis optimization involves multi-step protocols, including:
- Intermediate preparation : Reacting substituted benzyl halides (e.g., 3-chlorobenzyl chloride) with thiourea to form thioether intermediates under reflux in ethanol .
- Cyclization : Acid-catalyzed cyclization (e.g., using HCl or H₂SO₄) to form the triazole core, with temperature control (70–90°C) to minimize side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol-water mixtures to isolate pure products .
Q. What spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : To confirm substituent positions (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for -OCH₂CH₃) and aromatic protons from the indoloquinoxaline moiety .
- FT-IR : Identification of thione (C=S) stretches near 1250–1300 cm⁻¹ and NH stretches at 3200–3400 cm⁻¹ .
- Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns consistent with the complex substituents .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence the compound’s biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Compare antimicrobial/antifungal activity (via MIC assays) of derivatives with varying substituents (e.g., chloro, ethoxy, methyl groups). For example, 3,4-dimethoxyphenyl analogs show enhanced antifungal activity due to increased lipophilicity .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to analyze frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps, correlating electronic properties with bioactivity .
Q. What advanced analytical methods are suitable for studying tautomerism in triazole-thione systems?
- Methodological Answer :
- X-ray Crystallography : Resolve tautomeric forms (e.g., thione vs. thiol) in the solid state. For example, 4-phenyl-1,2,4-triazole-3-thione derivatives predominantly adopt the thione form in crystal lattices .
- Potentiometric Titrations : Determine pKa values in non-aqueous solvents (e.g., isopropyl alcohol) using tetrabutylammonium hydroxide (TBAH) to assess tautomeric equilibria in solution .
Q. How can environmental fate studies be designed to assess this compound’s ecological impact?
- Methodological Answer :
- Laboratory Simulations : Evaluate hydrolysis/photolysis rates under controlled pH and UV light (e.g., OECD Guideline 111). Monitor degradation products via LC-MS .
- Ecotoxicology Assays : Use Daphnia magna or Vibrio fischeri models to measure acute toxicity (EC₅₀). Correlate results with logP values to predict bioaccumulation potential .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported antimicrobial activity across structurally similar triazole-thiones?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., bacterial strains, inoculum size) from conflicting studies. For instance, 2,4-dimethoxyphenyl derivatives may show strain-specific activity due to efflux pump variations in S. aureus vs. E. coli .
- Dose-Response Refinement : Conduct time-kill assays to distinguish bacteriostatic vs. bactericidal effects, which may explain variability in reported MIC values .
Experimental Design Considerations
Q. What statistical models are recommended for optimizing reaction conditions in synthesis?
- Methodological Answer :
- Response Surface Methodology (RSM) : Use a central composite design to model the impact of variables (temperature, catalyst concentration) on yield. For example, a 3² factorial design can identify optimal conditions for cyclization steps .
Q. How to validate the reproducibility of crystallographic data for polymorphic triazole derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
